molecular formula C5H5N3O4 B035799 methyl 4-nitro-1H-pyrazole-3-carboxylate CAS No. 1345513-95-2

methyl 4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B035799
CAS No.: 1345513-95-2
M. Wt: 171.11 g/mol
InChI Key: ARAFBUCGMOKZMI-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4) is a nitro-substituted pyrazole derivative with a methyl ester group at position 3. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of 171.11 g/mol. Key physical properties include a density of 1.5 g/cm³, a boiling point of 363.2°C, and a flash point of 173.5°C . The compound is hazardous upon inhalation, skin contact, or ingestion, necessitating careful handling . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Alkylation of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid

The most direct route involves methylating 4-nitro-1H-pyrazole-3-carboxylic acid using methylating agents such as dimethyl sulfate or methyl iodide.

Methyl Iodide in Acetone with Potassium Carbonate

A mixture of 4-nitro-1H-pyrazole-3-carboxylate (2.0 g, 11.7 mmol), methyl iodide (2.0 g, 14.0 mmol), and potassium carbonate (1.62 g, 11.7 mmol) in acetone (60 mL) is stirred at 30°C for 5 hours. Chromatographic purification yields two regioisomers:

  • Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (44% yield, Rf 0.43)

  • Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (28% yield, Rf 0.71) .

Key Data:

  • Yield: 44% (target isomer)

  • Conditions: Acetone, K₂CO₃, 30°C, 5 h

  • Characterization: 1H^1H NMR (CDCl₃) δ 3.99 (3H, s), 4.01 (3H, s), 8.13 (1H, s) .

Esterification of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid

Esterification using thionyl chloride (SOCl₂) or sulfuric acid in methanol provides an alternative pathway.

Thionyl Chloride in Methanol

A solution of 4-nitro-1H-pyrazole-3-carboxylic acid in methanol (20 mL) is treated with SOCl₂ (2.23 g, 18.7 mmol) at 0°C, followed by reflux for 2 hours. Evaporation yields the ester in 95% purity .

Key Data:

  • Yield: 95%

  • Conditions: MeOH, SOCl₂, 0°C → reflux, 2 h

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 11.63 (brs, 1H), 7.41 (s, 1H) .

Sulfuric Acid in Methanol

Stirring 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 g, 6.37 mmol) in methanol (20 mL) with concentrated H₂SO₄ (2 mL) at 65°C overnight yields the ester after silica gel purification .

Key Data:

  • Yield: 95%

  • Conditions: MeOH, H₂SO₄, 65°C, 16 h

Microwave-Assisted Alkylation

A microwave-assisted approach using cyanomethylenetributylphosphorane in toluene at 110°C for 30 minutes achieves partial methylation. However, this method yields only 31% of the desired product, making it less efficient than conventional approaches .

Key Data:

  • Yield: 31%

  • Conditions: Toluene, microwave, 110°C, 0.5 h

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Dimethyl sulfate in DMFHighMild temperature, scalableHigh purityRequires toxic dimethyl sulfate
Methyl iodide in acetone44%RegioselectiveSeparates isomers effectivelyModerate yield
Thionyl chloride95%Rapid, simple workupHigh yieldCorrosive reagents
Microwave-assisted31%Fast reaction timeEnergy-efficientLow yield, specialized equipment required

Reaction Mechanisms and Optimization

Alkylation Mechanism

The base (e.g., K₂CO₃) deprotonates the carboxylic acid, enabling nucleophilic attack by the methylating agent (e.g., methyl iodide). Steric and electronic factors influence regioselectivity, favoring methylation at the 3-position over the 5-position .

Esterification Mechanism

Protonation of the carboxylic acid by H₂SO₄ or SOCl₂ activates the carbonyl group, facilitating nucleophilic substitution by methanol. SOCl₂ generates HCl gas, necessitating careful handling .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of organic chemistry, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.
  • Cyclization : It can participate in cyclization reactions to form condensed heterocyclic systems .

Biology

This compound has been investigated for its potential as a precursor in synthesizing biologically active molecules. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development.

Medicine

This compound has been explored for its role in developing pharmaceutical agents, particularly as inhibitors of specific enzymes. Its mechanism of action involves interactions through functional groups that modulate biological pathways .

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyes due to its reactivity and ability to form derivatives that exhibit desired properties for these applications .

Case Study 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

A study demonstrated the utility of this compound in synthesizing pyrazolo[1,5-a]pyrimidines through cyclization reactions under acidic conditions. The resulting compounds showed promising biological activity, indicating potential therapeutic applications.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes related to cancer pathways utilized this compound as a lead compound. The study reported significant inhibition rates, suggesting further exploration for anticancer drug development.

Mechanism of Action

The mechanism of action of methyl 4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physical differences between methyl 4-nitro-1H-pyrazole-3-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Notable Hazards
This compound (138786-86-4) C₅H₅N₃O₄ 171.11 -NO₂ (C4), -COOCH₃ (C3), -H (N1) 363.2 1.5 Harmful by inhalation, skin contact
Ethyl 4-nitro-1H-pyrazole-3-carboxylate (55864-87-4) C₆H₇N₃O₄ 185.14 -NO₂ (C4), -COOCH₂CH₃ (C3), -H (N1) ~370 (estimated) ~1.4 (estimated) Data unavailable
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (1245823-46-4) C₆H₆ClN₃O₄ 219.58 -NO₂ (C4), -COOCH₃ (C3), -CH₂Cl (N1) N/A N/A Likely toxic; reactive chloromethyl group
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate (181585-85-3) C₅H₅N₃O₅ 187.11 -NO₂ (C4), -COOCH₃ (C3), -OH (N1) N/A N/A Potential irritant due to -OH group
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (85290-78-4) C₇H₁₀N₂O₂ 154.17 -CH₃ (C3), -COOCH₂CH₃ (C4), no -NO₂ N/A N/A Less reactive due to absence of -NO₂

Reactivity and Functional Group Influence

  • Nitro Group Impact: The -NO₂ group at position 4 in the parent compound is a strong electron-withdrawing group, activating the pyrazole ring for electrophilic substitution reactions. Analogs lacking this group (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) exhibit reduced reactivity in such processes .
  • Ester Group Variations : Replacing the methyl ester with ethyl (CAS 55864-87-4) increases lipophilicity and may slow hydrolysis rates due to steric hindrance .
  • Substituent Effects at N1: The chloromethyl group in CAS 1245823-46-4 enables nucleophilic substitution, making it valuable for synthesizing alkylated derivatives .

Research Tools and Structural Analysis

Crystallographic studies of these compounds often employ SHELXL for refinement and OLEX2 for structure solution, as evidenced by their widespread use in small-molecule crystallography .

Biological Activity

Methyl 4-nitro-1H-pyrazole-3-carboxylate (MNPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of MNPC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

MNPC has the molecular formula C5H5N3O4C_5H_5N_3O_4 and a molecular weight of approximately 171.11 g/mol. The structure features a pyrazole ring with a nitro group at the 4-position and a carboxylate ester at the 3-position, contributing to its reactivity and biological properties .

The biological activity of MNPC is primarily attributed to the presence of the nitro group, which enhances its reactivity. The compound can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, thereby exerting anti-inflammatory and analgesic effects .

Anti-inflammatory and Analgesic Properties

Research indicates that MNPC derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Inhibition of Glycogen Synthase Kinase 3 (GSK3)

MNPC has been evaluated as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK3), an important target in various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that MNPC derivatives could selectively inhibit GSK3 activity, leading to reduced cell proliferation in certain cancer cell lines . The following table summarizes findings related to GSK3 inhibition:

CompoundIC50 (µM)TargetCell Line
MNPC Derivative A0.5GSK3βMRC5
MNPC Derivative B0.8GSK3βBSF T. brucei
MNPC Derivative C1.2GSK3βHsCDK2/cyclin A

Structure-Activity Relationship (SAR)

The biological activity of MNPC is influenced by structural modifications. The following compounds share structural similarities with MNPC:

Compound NameStructure FeaturesUnique Aspects
4-Amino-1H-pyrazole-3-carboxylic acidContains an amino group instead of a nitro groupPotentially less reactive but may have different biological activities
1-Methyl-4-nitro-3-pyrazolecarboxylic acidMethyl substitution at position oneMay exhibit different solubility and reactivity
Ethyl 4-nitro-1H-pyrazole-3-carboxylateEthyl group instead of methylAlters lipophilicity and potential bioavailability

The unique combination of functional groups in MNPC enhances its reactivity compared to these similar compounds, making it a valuable intermediate in synthetic chemistry .

Case Studies

Several studies have investigated the biological effects of MNPC and its derivatives:

  • Anti-cancer Activity : A study focused on the anti-cancer properties of MNPC derivatives showed promising results against various cancer cell lines, indicating potential for further development as therapeutic agents .
  • Enzyme Inhibition : Research demonstrated that MNPC could inhibit specific kinases involved in cellular signaling pathways, providing insights into its mechanism as a drug candidate for diseases like Alzheimer's .

Q & A

Q. What are the common synthetic routes for methyl 4-nitro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence regioselectivity?

Basic Research Question
The synthesis typically involves nitration and esterification steps. A plausible route starts with the nitration of a pyrazole precursor, followed by esterification. For example, ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4) is synthesized via nitration of pyrazole derivatives, with regioselectivity controlled by steric and electronic factors . Reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄, temperature, and solvent polarity) critically influence nitro group positioning. Esterification via alkyl halides or diazomethane in methanol can introduce the methyl ester. Confirmation of regiochemistry requires NMR and X-ray crystallography .

Q. How can researchers resolve contradictions in NMR data when assigning substituent positions in this compound derivatives?

Advanced Research Question
Discrepancies in NMR assignments often arise from overlapping signals or dynamic effects. To resolve these:

  • 2D NMR (COSY, HSQC, HMBC): Correlate proton and carbon shifts to confirm connectivity. For example, HMBC can link the nitro group to specific carbons .
  • X-ray crystallography: Use SHELX programs to determine unambiguous molecular geometry .
  • Computational modeling: DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .
    Contradictions may also stem from tautomerism; variable-temperature NMR can identify dynamic equilibria .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR: Identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy: Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .
  • Mass spectrometry (ESI/HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns. For C₆H₇N₃O₄, expect m/z 185.139 .
  • X-ray diffraction: Resolve crystal packing and hydrogen-bonding networks using Mercury for visualization .

Q. What strategies are employed to optimize the crystallization of this compound for X-ray diffraction studies?

Advanced Research Question
Crystallization challenges include poor solubility or polymorphism. Strategies:

  • Solvent screening: Test polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., methanol/water) .
  • Temperature gradients: Slow cooling from saturated solutions promotes large, defect-free crystals.
  • Additives: Use ionic liquids or co-crystallizing agents to stabilize lattice interactions.
  • Mercury software: Predict packing motifs and void spaces to guide solvent selection .
    Successful crystallization enables SHELX refinement for accurate bond-length and angle analysis .

Q. How does the choice of ester group (methyl vs. ethyl) affect the physicochemical properties of 4-nitro-1H-pyrazole-3-carboxylate derivatives?

Basic Research Question
The ester group influences:

  • Solubility: Methyl esters are generally less polar than ethyl, reducing aqueous solubility but enhancing organic solvent compatibility .
  • Melting points: Methyl derivatives (e.g., methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, CAS 400877-57-8) often have higher melting points due to tighter crystal packing .
  • Reactivity: Ethyl esters may undergo slower hydrolysis, affecting downstream functionalization.
    Comparative studies require DSC for melting behavior and HPLC to monitor stability .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations: Model transition states and charge distribution to predict sites susceptible to nucleophilic attack (e.g., nitro group para to ester) .
  • Molecular electrostatic potential (MEP) maps: Visualize electron-deficient regions (e.g., nitro group) to guide synthetic modifications.
  • Docking studies: If targeting biological activity, simulate interactions with enzymes (e.g., nitroreductases) .
    Experimental validation via LC-MS monitors reaction pathways and byproduct formation .

Q. How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

Advanced Research Question
Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies:

  • Solvent correction models: Include solvent parameters in computational simulations (e.g., IEFPCM in Gaussian) .
  • Solid-state vs. solution-state comparisons: Compare X-ray (solid) and NMR (solution) data to identify conformational differences .
  • Dynamic NMR: Probe tautomeric equilibria in solution, which DFT may not fully capture .

Properties

IUPAC Name

methyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFBUCGMOKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138786-86-4
Record name methyl 4-nitro-1H-pyrazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (9.2 mL) was added dropwise to a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (19.77 g, 125.9 mmol) in methanol (200 mL) at 0° C. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried and concentrated. The obtained crude crystals were washed with diisopropyl ether to give methyl 4-nitro-1H-pyrazole-5-carboxylate (17.8 g, 82%).
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
19.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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